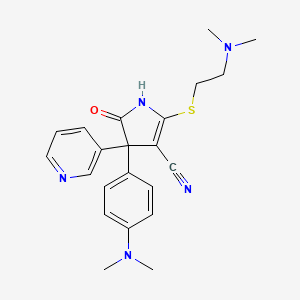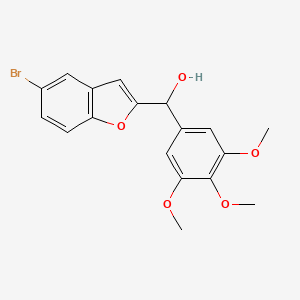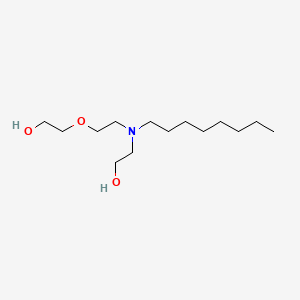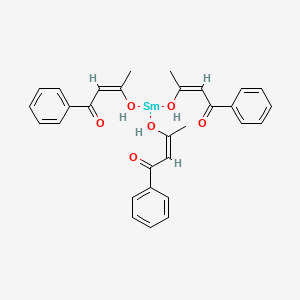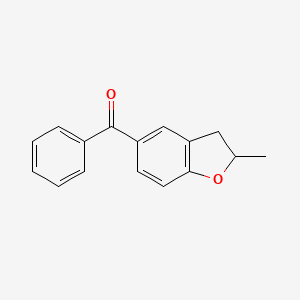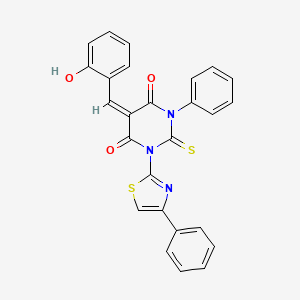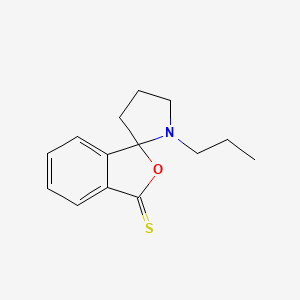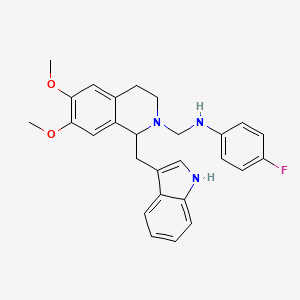
1H-Isoindole-1,3(2H)-dione, 2-((1-((bis(2-hydroxyethyl)amino)methyl)-1H-benzimidazol-2-yl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Isoindole-1,3(2H)-dione, 2-((1-((bis(2-hydroxyethyl)amino)methyl)-1H-benzimidazol-2-yl)methyl)- is a complex organic compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse applications in various fields, including organic light-emitting diodes, chemical sensing, and biological imaging . The unique structure of this compound, which includes both isoindole and benzimidazole moieties, makes it a subject of interest in scientific research.
Métodos De Preparación
The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives typically involves selective carbon-nitrogen triple bond activation. This method provides efficient access to structurally unique fluorophores with aggregation-induced emission characteristics . The reaction conditions often include the use of various nucleophilic and electrophilic sites in a multicomponent system. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1H-Isoindole-1,3(2H)-dione derivatives undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include transition metal catalysts, reductive agents, and electrophilic reagents . The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the isoindole ring .
Aplicaciones Científicas De Investigación
1H-Isoindole-1,3(2H)-dione derivatives have a wide range of scientific research applications. They are used in the development of organic light-emitting diodes, chemical sensors, and biological imaging agents . These compounds are particularly valuable in biological imaging due to their good biological activity and low cytotoxicity .
Mecanismo De Acción
The mechanism of action of 1H-Isoindole-1,3(2H)-dione derivatives involves their interaction with specific molecular targets and pathways. These compounds can modulate the activity of various enzymes and receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific structure of the compound and its intended application .
Comparación Con Compuestos Similares
1H-Isoindole-1,3(2H)-dione derivatives can be compared with other similar compounds, such as 1H- and 2H-indazoles . While both classes of compounds have applications in medicinal chemistry and biological imaging, 1H-Isoindole-1,3(2H)-dione derivatives are unique due to their aggregation-induced emission properties . This makes them particularly valuable for applications that require high fluorescence efficiency and photostability .
List of Similar Compounds::- 1H-Indazole
- 2H-Indazole
- 1H-Isoindole
- 2H-Isoindole
Propiedades
Número CAS |
115398-81-7 |
|---|---|
Fórmula molecular |
C21H22N4O4 |
Peso molecular |
394.4 g/mol |
Nombre IUPAC |
2-[[1-[[bis(2-hydroxyethyl)amino]methyl]benzimidazol-2-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H22N4O4/c26-11-9-23(10-12-27)14-25-18-8-4-3-7-17(18)22-19(25)13-24-20(28)15-5-1-2-6-16(15)21(24)29/h1-8,26-27H,9-14H2 |
Clave InChI |
ZONYFZLTWGHOLT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC4=CC=CC=C4N3CN(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


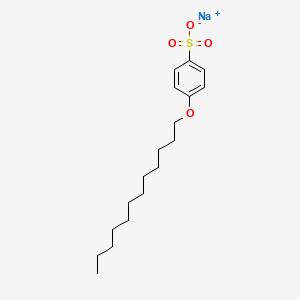
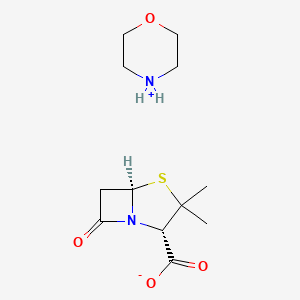
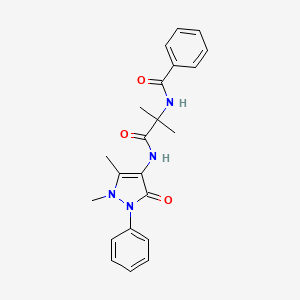
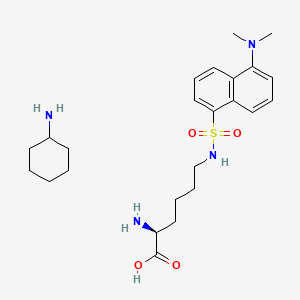
![2,4-dichloro-6-[4,8-dichloro-2-(3,5-dichloro-2-hydroxyphenyl)-[1,3]oxazolo[5,4-f][1,3]benzoxazol-6-yl]phenol;nickel](/img/structure/B15183211.png)
